N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into pro-inflammatory mediators, thus reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid, derived from cell membrane phospholipids, into prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these pro-inflammatory mediators .
Result of Action
The inhibition of COX enzymes by the compound results in a decrease in the production of pro-inflammatory mediators . This leads to a reduction in inflammation, making the compound potentially useful for treating inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform or dioxane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like column chromatography and recrystallization is essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Uniqueness
N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-9-14(25-20-19-9)15(22)21(8-10-4-3-7-23-10)16-18-13-11(17)5-2-6-12(13)24-16/h2,5-6,10H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWVJOKTNYMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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